JDTic is a synthetic compound belonging to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. [ [, , , , , , , , ] ] It is the first potent and selective kappa opioid receptor (KOR) antagonist identified from this class, distinguished by its unique structural features and pharmacological properties. [ [, ] ] JDTic serves as a valuable tool for investigating the role of the KOR in various physiological and pathological processes. [ [, , , ] ]
JDTic features a (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group, considered the "message" component, and a basic amino and phenol group in the N substituent, constituting the "address" component. [ [] ] The presence of two basic amino groups and two phenol groups in specific spatial arrangements is crucial for its potent and selective KOR antagonist activity. [ [] ] Detailed structural analyses using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are provided in the referenced studies. [ [, , , , ] ]
JDTic functions as a potent and selective antagonist at the KOR. [ [, , ] ] It competitively blocks the binding of KOR agonists, thereby preventing their downstream signaling effects. [ [, , ] ] Detailed in vitro functional studies using the [³⁵S]GTPγS binding assay demonstrated its antagonist activity and selectivity for the KOR over the μ and δ opioid receptors. [ [, , , , , , , , ] ]
a) KOR Pharmacology: JDTic is a valuable tool for characterizing the KOR and its role in various physiological and pathological processes. [ [, , , , ] ] Its high potency, selectivity, and long duration of action make it an ideal pharmacological probe for studying KOR function. [ [, ] ]
b) Pain Management: Studies have shown that JDTic can effectively block the analgesic effects of KOR agonists, suggesting its potential as a therapeutic agent for managing pain. [ [, ] ]
c) Drug Addiction: The KOR is implicated in drug addiction and reward-seeking behavior. JDTic has been used to explore the role of the KOR in these processes, providing insights into potential therapeutic strategies for treating addiction. [ [] ]
d) Mood Disorders: Studies have shown that KOR antagonists, including JDTic, exhibit antidepressant- and anxiolytic-like effects in animal models, suggesting their potential as therapeutic agents for mood disorders. [ [] ]
e) Diuresis: JDTic has been found to suppress diuretic activity induced by KOR agonists, indicating a potential role in regulating fluid balance. [ [] ]
a) Development of Novel KOR Antagonists: Further research efforts can focus on developing novel KOR antagonists based on the JDTic scaffold. [ [] ] The identified structure-activity relationships can guide the design and synthesis of new compounds with improved pharmacological properties, such as shorter duration of action or enhanced brain penetration. [ [] ]
b) Clinical Evaluation of KOR Antagonists: Given the promising preclinical data, clinical evaluation of JDTic or its optimized analogues is warranted. [ [] ] Clinical trials could assess their efficacy and safety in treating conditions like pain, addiction, and mood disorders. [ [] ]
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: